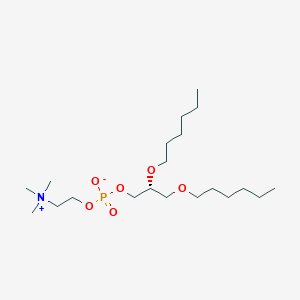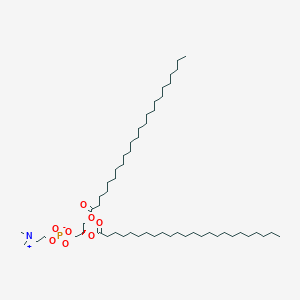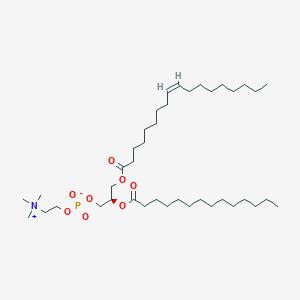
Benzoic-3,5-d2acid
Übersicht
Beschreibung
Benzoic-3,5-d2acid, also known as 3,5-dideuteriobenzoic acid, is a compound with the molecular formula C7H6O2 and a molecular weight of 124.13 g/mol .
Molecular Structure Analysis
The molecular structure of Benzoic-3,5-d2acid includes an aromatic ring, which contributes to its stability . The compound’s InChI isInChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D . Physical And Chemical Properties Analysis
Benzoic-3,5-d2acid shares similar physical and chemical properties with benzoic acid. For instance, benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odor .Wissenschaftliche Forschungsanwendungen
Food Preservation and Gut Health
Benzoic acid is extensively used as an antibacterial and antifungal preservative in foods and feeds, with research indicating its potential to improve gut functions. Studies utilizing piglets and porcine intestinal epithelial cells as models suggest that appropriate levels of benzoic acid can enhance gut health by modulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration might adversely affect gut health through oxidative stress, highlighting the importance of understanding its dose-dependent effects on intestinal physiology (Mao et al., 2019).
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicological profiles of benzoic acid have been studied across different species, including rats, guinea pigs, and humans. By employing physiologically-based pharmacokinetic (PBPK) models, research has elucidated the metabolic pathways of benzoic acid and its conversion to hippuric acid, providing insights into its internal exposures and implications for dietary exposures. This data is crucial for assessing the interspecies uncertainty factor associated with acceptable daily intake levels, thereby informing safety standards for benzoic acid consumption (Hoffman & Hanneman, 2017).
Environmental Impact and Regulation
The widespread use of benzoic acid in consumer products has led to its presence in the environment, necessitating research on its ecological impact and the establishment of Maximum Permissible Concentrations (MPCs) in water. Studies suggest the need for updated MPCs based on modern data, considering the compound's potential harm to the central nervous system, as evidenced by experiments on animals that showed significant impairments in memory and coordination of movements. Such research supports the refinement of safety standards for benzoic acid in environmental contexts (Zholdakova et al., 2021).
Advanced Materials and Chemistry
In materials science, benzoic acid has been utilized in the synthesis of polyimides via high-temperature polycondensation in molten benzoic acid, offering a novel approach to creating imidized polymers under milder conditions compared to traditional methods. This research underscores the versatility of benzoic acid as a solvent and catalyst in polymer chemistry, paving the way for innovations in material design and processing (Kuznetsov & Tsegelskaya, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dideuteriobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-PBNXXWCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C(=O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic-3,5-d2acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)







![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)